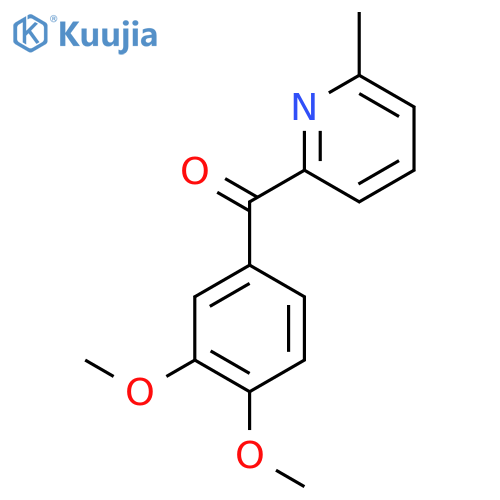Cas no 31749-14-1 (2-(3,4-Dimethoxybenzoyl)-6-methylpyridine)
2-(3,4-ジメトキシベンゾイル)-6-メチルピリジンは、有機合成中間体として重要な化合物です。3,4-ジメトキシ基とピリジン環を有するベンゾイル構造を特徴とし、医薬品や機能性材料の合成において有用な骨格を提供します。特に、電子供与性メトキシ基の存在により、求電子反応や配位化学における反応性が調整可能です。6位のメチル基は立体障害を軽減し、反応選択性の向上に寄与します。高い純度と安定性を備えており、複雑な分子構築における多段階反応にも適しています。

31749-14-1 structure
商品名:2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
CAS番号:31749-14-1
MF:C15H15NO3
メガワット:257.284504175186
MDL:MFCD13152625
CID:4712601
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4-Dimethoxybenzoyl)-6-methylpyridine
- (3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone
- NLZZLUGNSSICNO-UHFFFAOYSA-N
- SEL10855416
- (3,4-dimethoxyphenyl) (6-methyl-2-pyridyl) ketone
-
- MDL: MFCD13152625
- インチ: 1S/C15H15NO3/c1-10-5-4-6-12(16-10)15(17)11-7-8-13(18-2)14(9-11)19-3/h4-9H,1-3H3
- InChIKey: NLZZLUGNSSICNO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=CC(C(C2C=CC=C(C)N=2)=O)=C1)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 308
- トポロジー分子極性表面積: 48.4
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D091075-500mg |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |
31749-14-1 | 500mg |
$ 735.00 | 2022-06-06 | ||
| Fluorochem | 202831-1g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |
31749-14-1 | 97% | 1g |
£554.00 | 2022-03-01 | |
| TRC | D091075-250mg |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |
31749-14-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
| Fluorochem | 202831-5g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |
31749-14-1 | 97% | 5g |
£1702.00 | 2022-03-01 | |
| Fluorochem | 202831-2g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine |
31749-14-1 | 97% | 2g |
£837.00 | 2022-03-01 | |
| abcr | AB362948-1g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |
31749-14-1 | 97% | 1g |
€954.60 | 2025-02-13 | |
| abcr | AB362948-1 g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |
31749-14-1 | 97% | 1g |
€954.60 | 2023-06-20 | |
| abcr | AB362948-2 g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |
31749-14-1 | 97% | 2g |
€1400.00 | 2023-06-20 | |
| abcr | AB362948-2g |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine, 97%; . |
31749-14-1 | 97% | 2g |
€1400.00 | 2025-02-13 | |
| Ambeed | A472189-5g |
(3,4-Dimethoxyphenyl)(6-methylpyridin-2-yl)methanone |
31749-14-1 | 97% | 5g |
$1133.0 | 2024-04-20 |
2-(3,4-Dimethoxybenzoyl)-6-methylpyridine 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
31749-14-1 (2-(3,4-Dimethoxybenzoyl)-6-methylpyridine) 関連製品
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 557-08-4(10-Undecenoic acid zinc salt)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:31749-14-1)2-(3,4-Dimethoxybenzoyl)-6-methylpyridine

清らかである:99%
はかる:5g
価格 ($):1020.0